3-amino-4-[3-(2-amino-4-carbamimidoyl-phenoxy)propoxy]benzenecarboximi damide 3-amino-4-[3-(2-amino-4-carbamimidoyl-phenoxy)propoxy]benzenecarboximi damide
Brand Name: Vulcanchem
CAS No.: 125880-79-7
VCID: VC0148530
InChI: InChI=1S/C17H22N6O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7,18-19H2,(H3,20,21)(H3,22,23)
SMILES: C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N
Molecular Formula: C17H22N6O2
Molecular Weight: 342.4 g/mol

3-amino-4-[3-(2-amino-4-carbamimidoyl-phenoxy)propoxy]benzenecarboximi damide

CAS No.: 125880-79-7

Main Products

VCID: VC0148530

Molecular Formula: C17H22N6O2

Molecular Weight: 342.4 g/mol

3-amino-4-[3-(2-amino-4-carbamimidoyl-phenoxy)propoxy]benzenecarboximi damide - 125880-79-7

CAS No. 125880-79-7
Product Name 3-amino-4-[3-(2-amino-4-carbamimidoyl-phenoxy)propoxy]benzenecarboximi damide
Molecular Formula C17H22N6O2
Molecular Weight 342.4 g/mol
IUPAC Name 3-amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide
Standard InChI InChI=1S/C17H22N6O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7,18-19H2,(H3,20,21)(H3,22,23)
Standard InChIKey NYLBUISIAAYGKT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N
Canonical SMILES C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N
Synonyms 3-amino-4-[3-(2-amino-4-carbamimidoyl-phenoxy)propoxy]benzenecarboximi damide
PubChem Compound 147923
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator